molecular formula C7H9N5O2 B068500 N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) CAS No. 195317-10-3

N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide)

Cat. No.: B068500
CAS No.: 195317-10-3
M. Wt: 195.18 g/mol
InChI Key: QRSZXHMPYVJPDR-XQRVVYSFSA-N
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Description

N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) is a chemical compound with the molecular formula C7H9N5O2 and a molecular weight of 195.18 g/mol . It is known for its unique structure, which includes two hydroxyl groups and two carboximidamide groups attached to a pyridine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) typically involves the reaction of pyridine-2,6-dicarboxylic acid with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a catalyst, to ensure the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to optimize the yield and purity of the compound.

Industrial Production Methods: Industrial production of N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce the compound in bulk quantities. The reaction conditions are optimized for large-scale production, ensuring consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of hydroxyl and carboximidamide groups, which can participate in different chemical processes.

Common Reagents and Conditions: Common reagents used in the reactions of N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired chemical transformation.

Major Products Formed: The major products formed from the reactions of N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) has a wide range of applications in scientific research . In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme activities and metabolic pathways. In medicine, it is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor. Additionally, the compound is used in industrial applications, such as the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activities by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways and cellular processes. The hydroxyl and carboximidamide groups play a crucial role in the binding interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) can be compared with other similar compounds, such as pyridine-2,6-dicarboxylic acid and its derivatives . While these compounds share a common pyridine ring structure, the presence of hydroxyl and carboximidamide groups in N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) imparts unique chemical properties and reactivity. This uniqueness makes it a valuable compound for specific research applications .

List of Similar Compounds:

Properties

IUPAC Name

2-N',6-N'-dihydroxypyridine-2,6-dicarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O2/c8-6(11-13)4-2-1-3-5(10-4)7(9)12-14/h1-3,13-14H,(H2,8,11)(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNDGURTIWTXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=NO)N)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC(=C1)/C(=N/O)/N)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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